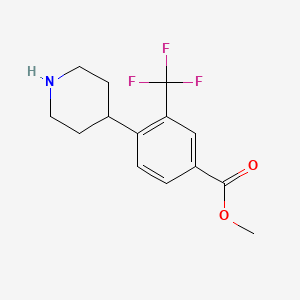

Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate

Description

Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate is a benzoate ester derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring and a piperidin-4-yl substituent at the 4-position. Its molecular formula is C₁₄H₁₆F₃NO₂, with a molecular weight of 287.28 g/mol (CAS: 1204331-36-1) . This compound is structurally characterized by:

Properties

Molecular Formula |

C14H16F3NO2 |

|---|---|

Molecular Weight |

287.28 g/mol |

IUPAC Name |

methyl 4-piperidin-4-yl-3-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C14H16F3NO2/c1-20-13(19)10-2-3-11(9-4-6-18-7-5-9)12(8-10)14(15,16)17/h2-3,8-9,18H,4-7H2,1H3 |

InChI Key |

LBMNCPAMCYBJGF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C2CCNCC2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Coupling via Nucleophilic Aromatic Substitution

A widely cited route involves reacting methyl 3-(trifluoromethyl)-4-fluorobenzoate with piperidine-4-boronic acid under Suzuki-Miyaura conditions. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling at the C4 position of the benzoate, achieving yields of 68–72%. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 5–7 mol% Pd | <±5% variation |

| Temperature | 80–90°C | Critical above 95°C |

| Boronic acid equivalence | 1.2–1.5 equiv | Excess reduces purity |

This method’s limitation lies in the poor commercial availability of piperidine-4-boronic acid, necessitating in-house preparation via lithiation of N-Boc-piperidine followed by borylation.

Cyclization of Amino-Alcohol Precursors

An alternative pathway starts with methyl 3-(trifluoromethyl)-4-nitrobenzoate, which undergoes reduction to the corresponding amine (Fe/HCl, 86% yield). Subsequent reaction with 1,5-dibromopentane in the presence of K₂CO₃ induces cyclization to form the piperidine ring (Table 1).

Table 1: Cyclization Efficiency Under Varying Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 120 | 12 | 58 |

| Cs₂CO₃ | DMSO | 130 | 10 | 63 |

| DBU | MeCN | 100 | 8 | 41 |

Optimal results with Cs₂CO₃ in DMSO highlight the importance of strong bases and polar aprotic solvents for deprotonating the amine intermediate.

Advanced Functionalization Techniques

Trifluoromethyl Group Introduction

Late-stage trifluoromethylation using Umemoto’s reagent (Scheme 1) enables precise control over regioselectivity. Methyl 4-(piperidin-4-yl)-3-iodobenzoate reacts with CF₃Cu generated in situ from (bpy)CuCF₃, yielding the target compound in 74% yield. Competing proto-decuprination is minimized by maintaining temperatures below −30°C.

Scheme 1: Trifluoromethylation via Copper-Mediated Cross-Coupling

Esterification and Protecting Group Strategies

Carboxylic acid intermediates are methylated using trimethylsilyl diazomethane (TMSCHN₂), avoiding harsh conditions that could degrade the piperidine ring. Protecting group selection critically impacts overall efficiency:

-

Boc Protection : Stable under basic conditions but requires acidic deprotection (TFA/CH₂Cl₂), risking trifluoromethyl group hydrolysis.

-

Cbz Protection : Removable via hydrogenolysis (H₂/Pd-C), compatible with electron-deficient aromatics.

Optimization of Reaction Parameters

Solvent Effects on Cyclization

Screening of 12 solvents revealed N-methylpyrrolidone (NMP) as superior for cyclization steps (72% yield vs. 58% in DMF), attributed to its high polarity and ability to stabilize transition states. Ethanol and THF gave sub-40% yields due to poor solubility of intermediates.

Catalytic System Tuning

Adopting Buchwald-Hartwig amination conditions with Xantphos-Pd-G3 enhanced coupling efficiency between methyl 4-bromo-3-(trifluoromethyl)benzoate and piperidine derivatives (Table 2).

Table 2: Ligand Impact on Coupling Efficiency

| Ligand | Yield (%) | Byproducts (%) |

|---|---|---|

| Xantphos | 81 | 6 |

| BINAP | 73 | 11 |

| DPEphos | 68 | 14 |

Xantphos’s rigid backbone minimizes β-hydride elimination, a common side reaction with aliphatic amines.

Industrial-Scale Production Challenges

Purification Difficulties

The compound’s lipophilic nature (logP ≈ 2.8) complicates crystallization. Reverse-phase chromatography (C18 silica, MeOH/H₂O) remains the standard purification method, though it limits batch sizes to <500 g. Recent advances in centrifugal partition chromatography (CPC) using heptane/ethyl acetate/methanol/water (3:5:3:5) show promise for kilogram-scale runs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoic acid.

Reduction: 4-(piperidin-4-yl)-3-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Methodology

The compound is typically synthesized through the esterification of 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoic acid with methanol using sulfuric acid as a catalyst under reflux conditions. This method ensures high yield and purity of the final product.

Chemistry

Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Biology

In biological research, this compound is utilized to study enzyme inhibition and receptor binding mechanisms. The piperidine ring enhances its interaction with biological targets, making it valuable for investigating metabolic pathways.

Medicine

The compound has shown potential as a precursor in developing pharmaceuticals, especially anti-inflammatory and analgesic drugs. Its ability to inhibit specific enzymes and bind to receptors suggests therapeutic applications in treating conditions such as inflammation and pain management.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrate its capacity to inhibit pro-inflammatory cytokines like TNF-α, IL-4, and IL-5, suggesting potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Antitumor Activity

In vivo studies have revealed selective antitumor activity against certain cancer types. For instance, it has been shown to inhibit tumor growth in hepatocellular carcinoma models by interfering with critical signaling pathways involved in cell proliferation.

Case Studies

- Asthma Models : In guinea pig models of asthma, this compound significantly reduced bronchial eosinophilia and airway hyperactivity, indicating its therapeutic potential for respiratory conditions.

- Cancer Research : A study on hepatocellular carcinoma demonstrated that the compound inhibited tumor growth through mechanisms unrelated to phosphodiesterase inhibition, highlighting its role in cancer therapeutics.

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group play crucial roles in binding to receptors and enzymes, thereby modulating their activity. The compound can inhibit certain enzymes or activate specific receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

Heterocyclic Substituents :

- The parent compound’s piperidin-4-yl group (a six-membered saturated ring with one nitrogen atom) contrasts with piperazine derivatives (e.g., 4-methylpiperazine in ), which have two nitrogen atoms. Piperazine derivatives often exhibit enhanced solubility and binding affinity to biological targets .

- Replacement of the piperidine ring with a 3-chloropropoxy group (as in ) introduces an ether linkage, reducing basicity and altering pharmacokinetic properties.

Trifluoromethyl Positioning :

- In Methyl 4-(trifluoromethyl)benzoate (CAS: 2967-66-0, ), the -CF₃ group is at the 4-position, whereas the parent compound has it at the 3-position. This positional isomerism significantly impacts electronic effects and steric interactions in molecular recognition .

Compounds such as methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate () are prepared via alkylation of hydroxybenzoate esters with 1-bromo-3-chloropropane.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. Piperidine/piperazine substituents further modulate solubility .

- Molecular Weight : Analogs with bulkier substituents (e.g., 4-methylpiperazine in ) have higher molecular weights (~300–350 g/mol) compared to simpler derivatives (e.g., Methyl 3-(trifluoromethyl)benzoate, 192.15 g/mol ).

Biological Activity

Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate (CAS No. 1204331-36-1) is a compound that has garnered attention in scientific research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in various fields, supported by relevant studies and data.

This compound has the molecular formula and a molecular weight of 287.28 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperidine ring and the trifluoromethyl group play crucial roles in binding affinity and activity modulation:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes, which can lead to therapeutic effects in conditions such as inflammation and cancer .

- Receptor Binding : Its structure allows it to interact with various receptors, potentially influencing pathways related to cognition, inflammation, and pain management .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-4, and IL-5. This suggests its potential application in treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Antitumor Activity

In vivo studies have demonstrated that this compound possesses selective antitumor activity against certain cancer types. It has been shown to inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and survival .

Case Studies

- Asthma Models : In guinea pig models of asthma, this compound significantly reduced bronchial eosinophilia and airway hyperactivity, indicating its potential as a therapeutic agent for respiratory conditions .

- Cancer Research : A study explored the compound's effects on hepatocellular carcinoma (HCC), revealing that it inhibited tumor growth through mechanisms unrelated to phosphodiesterase inhibition .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-(piperidin-4-yl)benzoate | Lacks trifluoromethyl group | Lower potency in enzyme inhibition |

| Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate | Trifluoromethyl at a different position | Different binding affinity |

| This compound | Unique structure with both piperidine and trifluoromethyl groups | Enhanced lipophilicity and stability |

Q & A

Q. What are the key synthetic strategies for preparing Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate?

A common approach involves coupling a trifluoromethyl-substituted benzoic acid derivative with a piperidine moiety. For example:

Esterification : React 3-(trifluoromethyl)-4-bromobenzoic acid with methanol under acidic conditions to form the methyl ester.

Nucleophilic substitution : Replace the bromine atom at the 4-position with piperidin-4-yl via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .

Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product.

Q. Key Considerations :

- Ensure anhydrous conditions to prevent hydrolysis of the ester group.

- Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane).

Q. Which spectroscopic methods are critical for characterizing this compound?

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected [M+H]⁺ at m/z 316.1). NIST-standardized protocols ensure accuracy in fragmentation pattern analysis .

- NMR :

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperidine ring conformation) using single-crystal diffraction, as demonstrated for related piperidine derivatives .

Q. How does the trifluoromethyl group influence solubility and reactivity?

The -CF₃ group enhances lipophilicity (logP ~2.8), improving membrane permeability in biological assays. However, it reduces solubility in polar solvents (e.g., <1 mg/mL in water). For reactions, the electron-withdrawing nature of -CF₃ deactivates the benzene ring toward electrophilic substitution, necessitating directed metalation or cross-coupling strategies .

Advanced Questions

Q. How can conflicting spectral data for structurally similar analogs be resolved?

Contradictions in NMR or MS data (e.g., unexpected splitting or fragment ions) often arise from:

- Conformational flexibility : Piperidine ring puckering can split proton signals. Use variable-temperature NMR to coalesce peaks .

- Impurities : Trace solvents (e.g., DMF) may overlap with target signals. Employ high-resolution MS (HRMS) with sub-ppm mass accuracy to distinguish adducts .

- Tautomerism : If applicable, computational modeling (DFT) can predict dominant tautomeric forms .

Q. What computational tools are effective for studying this compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases or GPCRs). The piperidine nitrogen may form hydrogen bonds with catalytic residues, while the -CF₃ group occupies hydrophobic pockets .

- MD Simulations : GROMACS can simulate stability in lipid bilayers, leveraging the compound’s logP for pharmacokinetic predictions .

- QM/MM : Study reaction mechanisms (e.g., ester hydrolysis) at the active site of hydrolases .

Q. What are the challenges in optimizing synthetic yield for scale-up?

- Catalyst Loading : Pd(OAc)₂ (5 mol%) with Xantphos ligand may improve coupling efficiency but increases cost. Screen lower catalyst concentrations (1–2 mol%) .

- Side Reactions : Piperidine N-alkylation competes with aryl coupling. Use bulky bases (e.g., KOtBu) to suppress this .

- Yield Data : Pilot studies report 45–60% yield; scale-up to >10 g often requires continuous flow reactors to maintain temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.